molecular formula C5H11NO B038263 (S)-3-Methoxypyrrolidine CAS No. 120099-61-8

(S)-3-Methoxypyrrolidine

Cat. No.: B038263
CAS No.: 120099-61-8
M. Wt: 101.15 g/mol
InChI Key: BWRWNUQAQPAYCK-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Methoxypyrrolidine is a chiral organic compound characterized by a pyrrolidine ring substituted with a methoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Methoxypyrrolidine typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available (S)-pyrrolidine-3-carboxylic acid.

    Methoxylation: The carboxylic acid group is converted to a methoxy group through a series of reactions, including esterification and subsequent reduction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing bulk quantities of starting materials and reagents.

    Optimized Reaction Conditions: Employing optimized temperature, pressure, and catalysts to enhance yield and efficiency.

    Automated Purification: Using automated systems for purification to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Methoxypyrrolidine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrrolidines, which can be further utilized in organic synthesis or as intermediates in pharmaceutical development.

Scientific Research Applications

(S)-3-Methoxypyrrolidine has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.

    Medicine: It is investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3-Methoxypyrrolidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to neurotransmission, metabolism, or signal transduction.

Comparison with Similar Compounds

    ®-3-Methoxypyrrolidine: The enantiomer of (S)-3-Methoxypyrrolidine, with different stereochemistry.

    3-Hydroxypyrrolidine: A similar compound with a hydroxyl group instead of a methoxy group.

    3-Methylpyrrolidine: A compound with a methyl group at the third position instead of a methoxy group.

Uniqueness: this compound is unique due to its specific stereochemistry and functional group, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(3S)-3-methoxypyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-7-5-2-3-6-4-5/h5-6H,2-4H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRWNUQAQPAYCK-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649879
Record name (3S)-3-Methoxypyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120099-61-8
Record name (3S)-3-Methoxypyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120099-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Methoxypyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-Methoxypyrrolidine
Reactant of Route 2
(S)-3-Methoxypyrrolidine
Reactant of Route 3
(S)-3-Methoxypyrrolidine
Reactant of Route 4
Reactant of Route 4
(S)-3-Methoxypyrrolidine
Reactant of Route 5
Reactant of Route 5
(S)-3-Methoxypyrrolidine
Reactant of Route 6
Reactant of Route 6
(S)-3-Methoxypyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.